molecular formula C19H15N3O3S2 B2654363 N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111063-59-2

N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2654363
CAS No.: 1111063-59-2
M. Wt: 397.47
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a synthetic compound based on the thioxothiazolo[3,4-a]quinazoline scaffold, a class of fused heterocycles recognized for its significant potential in medicinal chemistry research . This chemical structure is part of a broader family of [a]-annelated quinazolines, which are intensively studied for the design of novel bioactive agents . Recent scientific investigations have highlighted that derivatives of thioxothiazolo[3,4-a]quinazoline exhibit promising biological activity, particularly as inhibitors of viral enzymes . One key study identified such compounds as inhibitors of the human cytomegalovirus (HCMV) alkaline nuclease, an enzyme that is a emerging target for anti-herpesvirus therapy . Furthermore, related compounds featuring the N-(2-ethoxyphenyl)carboxamide moiety have been documented in chemical databases, indicating its relevance in chemical structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c1-2-25-14-10-6-4-8-12(14)20-18(24)15-16-21-17(23)11-7-3-5-9-13(11)22(16)19(26)27-15/h3-10H,2H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXXWYRHVAWMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=CC=CC=C4N3C(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the thiazoloquinazoline class, characterized by a thiazole ring fused with a quinazoline moiety. Its molecular formula is C19H14N3O3S2, and it exhibits a complex structure that contributes to its biological properties. The presence of the ethoxy group and the thioxo moiety are significant for its activity.

1. Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit potent antimicrobial properties. For instance, certain analogs demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring enhance antibacterial efficacy.

2. Anticancer Potential

Research indicates that this compound may act as a c-Met kinase inhibitor. c-Met is implicated in several cancers, including lung and breast cancer. In vitro studies revealed that this compound could inhibit cell proliferation in cancer cell lines with an IC50 value in the micromolar range. This suggests a potential role in cancer therapy.

3. Cardiovascular Effects

The compound has been evaluated for its effects on large-conductance voltage- and Ca²+-activated K⁺ channels (BK channels). A specific derivative exhibited activation of these channels, which are crucial for regulating vascular tone and cardiac function. This activity points to its potential utility in treating cardiovascular disorders.

Research Findings

Table 1: Summary of Biological Activities

Activity TypeEffectivenessNotable Findings
AntimicrobialModerate to HighEffective against S. aureus, E. coli
AnticancerMicromolar IC50Inhibits proliferation in cancer cell lines
CardiovascularSignificantActivates BK channels

Case Studies

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry examined several derivatives of thiazoloquinazoline compounds against bacterial strains. The findings indicated that modifications at the 2-position of the phenyl ring significantly enhanced antibacterial activity.
  • Cancer Research : A recent investigation focused on the anticancer properties of N-(2-ethoxyphenyl)-5-oxo derivatives showed promising results in inhibiting c-Met kinase activity, leading to reduced tumor growth in xenograft models.
  • Cardiovascular Effects : In electrophysiological studies, certain derivatives were found to increase BK channel currents, suggesting potential applications for managing hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide are strongly influenced by structural modifications in its carboxamide and quinazoline regions. Below is a comparative analysis with structurally related analogs:

Substituent Effects on BKCa Channel Activation

Modifications to the phenyl ring of the carboxamide group significantly impact BKCa channel activation potency (Table 1):

Compound Substituent Position EC$_{50}$ (μM) ΔRFU (6 μM) Reference
Target Compound 2-Ethoxyphenyl 4.60 3.68
12a ortho-Methylphenyl 4.60 3.68
12b meta-Methylphenyl 5.74 4.98
11g Unsubstituted phenyl >10 2.10
  • Key Findings :
    • The ortho-methyl substitution (12a) enhances potency (EC${50}$ = 4.60 μM) compared to the unsubstituted phenyl analog (11g, EC${50}$ >10 μM), likely due to improved hydrophobic interactions with the BKCa channel .
    • Meta-substituted derivatives (e.g., 12b) show higher ΔRFU values (4.98 at 6 μM), indicating stronger fluorescence-based activation signals, though with slightly reduced EC$_{50}$ values .

Antimicrobial Activity of Structural Analogs

Compounds with modified carboxamide groups exhibit varied antimicrobial profiles (Table 2):

Compound Substituent Antimicrobial Activity (Zone of Inhibition, mm) Reference
5j N-Phenyl Moderate (16–25 mm vs. S. aureus)
5k N-Pentyl Low (11–15 mm vs. B. subtilis)
5e N-(4-Fluorophenyl) High (>25 mm vs. S. aureus)
5g N-(2-Thienylmethyl) High (>25 mm vs. S. aureus)
  • Key Findings :
    • Fluorinated derivatives (e.g., 5e) demonstrate high activity against Gram-positive bacteria (S. aureus), likely due to enhanced electron-withdrawing effects improving membrane penetration .
    • Bulky substituents like N-pentyl (5k) reduce antimicrobial efficacy, suggesting steric hindrance limits target engagement .

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